3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione
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Overview
Description
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a 3-chlorophenyl group and a pyrrolidine-2,5-dione moiety linked to a phenylethyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The initial step involves the formation of the piperazine ring by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Substitution with 3-Chlorophenyl Group: The piperazine ring is then substituted with a 3-chlorophenyl group using a nucleophilic aromatic substitution reaction.
Formation of Pyrrolidine-2,5-dione Moiety: The next step involves the formation of the pyrrolidine-2,5-dione moiety through a cyclization reaction of a suitable precursor.
Linking the Phenylethyl Group: Finally, the phenylethyl group is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol: A compound with a similar piperazine ring but different substituents, showing selective antagonistic activity on serotonin receptors.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another compound with a piperazine ring and chlorophenyl group, used in various chemical and biological studies.
Uniqueness
The uniqueness of 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2/c23-18-7-4-8-19(15-18)24-11-13-25(14-12-24)20-16-21(27)26(22(20)28)10-9-17-5-2-1-3-6-17/h1-8,15,20H,9-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFELRYDVEYVUHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)CCC3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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